molecular formula C7H11NaO4 B12736280 Monosodium pimelate CAS No. 6142-21-8

Monosodium pimelate

Katalognummer: B12736280
CAS-Nummer: 6142-21-8
Molekulargewicht: 182.15 g/mol
InChI-Schlüssel: UJAXDXQEWRJGKO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monosodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: Monosodium pimelate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pimelic acid derivatives.

    Reduction: Reduction reactions can convert it back to pimelic acid.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions with other metal salts can lead to the formation of different pimelate salts.

Major Products: The major products formed from these reactions include various pimelate derivatives, which can be used in further chemical synthesis or as intermediates in biochemical pathways.

Wissenschaftliche Forschungsanwendungen

Monosodium pimelate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of biotin (vitamin B7), which is essential for various metabolic processes.

    Biology: It plays a role in the biosynthesis of biotin in microorganisms and plants.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.

    Industry: It is used in the production of biotin supplements and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

Monosodium pimelate exerts its effects primarily through its role in the biosynthesis of biotin. It serves as a precursor in the biotin synthesis pathway, where it undergoes enzymatic transformations to form biotin. The key enzymes involved in this pathway include pimeloyl-CoA synthetase and biotin synthase. These enzymes facilitate the conversion of this compound into biotin, which is then utilized in various metabolic processes.

Vergleich Mit ähnlichen Verbindungen

    Monosodium Adipate: Another dicarboxylic acid salt with similar properties but a different carbon chain length.

    Monosodium Glutarate: Similar in structure but with a five-carbon chain instead of seven.

    Monosodium Succinate: A four-carbon dicarboxylic acid salt with different applications.

Uniqueness: Monosodium pimelate is unique due to its specific role in biotin biosynthesis. While other dicarboxylic acid salts have their own applications, this compound’s involvement in the production of an essential vitamin sets it apart. Its seven-carbon chain structure also provides distinct chemical properties that are leveraged in various biochemical and industrial processes.

Eigenschaften

CAS-Nummer

6142-21-8

Molekularformel

C7H11NaO4

Molekulargewicht

182.15 g/mol

IUPAC-Name

sodium;7-hydroxy-7-oxoheptanoate

InChI

InChI=1S/C7H12O4.Na/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+1/p-1

InChI-Schlüssel

UJAXDXQEWRJGKO-UHFFFAOYSA-M

Kanonische SMILES

C(CCC(=O)O)CCC(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.